molecular formula C15H11BrFN3O2 B032760 4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol CAS No. 196603-96-0

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

Cat. No. B032760
M. Wt: 364.17 g/mol
InChI Key: BMCQUFITKANMIT-UHFFFAOYSA-N
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Description

This compound is part of the quinazoline derivatives, a class of heterocyclic aromatic organic compounds. Quinazolines have attracted significant attention due to their diverse pharmacological properties, including antitumor, antibacterial, and kinase inhibition activities. The specific structure of "4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol" suggests its potential utility in developing therapeutic agents, particularly in targeting various cancer types by inhibiting tyrosine kinase enzymes.

Synthesis Analysis

The synthesis of quinazoline derivatives like "4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol" typically involves multi-step chemical reactions, starting from simple precursors. For instance, a key intermediate for vandetanib, which antagonizes the vascular endothelial growth factor receptor (VEGFR) and the epidermal growth factor receptor (EGFR), was obtained from 4-hydroxy-3-methoxybenzoic acid through several steps, yielding an overall 42.6% (Li Rong-dong, 2011).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives is crucial for their biological activity. The crystal structure analysis, such as X-ray crystallography, helps in understanding the molecular conformation, which is essential for binding to biological targets. The detailed molecular structure, including bond lengths, angles, and conformation, provides insights into the compound's interaction with biological molecules, influencing its pharmacological profile.

Chemical Reactions and Properties

Quinazoline derivatives undergo various chemical reactions, including nucleophilic substitutions, which are fundamental in modifying their chemical structure for enhanced biological activity. The reactivity of the bromo and fluoro substituents on the phenyl ring can be exploited to introduce additional functional groups, tailoring the compound's properties for specific biological targets.

Physical Properties Analysis

The physical properties of "4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol," such as solubility, melting point, and stability, are crucial for its application in drug formulation. These properties are determined by its molecular structure and significantly affect the compound's bioavailability and pharmacokinetics.

Chemical Properties Analysis

The chemical stability, reactivity, and interaction with biological molecules define the compound's chemical properties. These properties are influenced by the presence of the bromo and fluoro groups, which affect the electron distribution within the molecule, thereby influencing its reactivity and biological activity.

For further details and a comprehensive understanding of the compound's synthesis, structure, and properties, the referenced scientific literature provides in-depth insights:

Scientific Research Applications

  • Cancer Treatment : It is a key intermediate for vandetanib, used to antagonize vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) (Li Rong-dong, 2011). It's also a potent irreversible inhibitor of the EGFR enzyme, which plays a significant role in the proliferation of cancer cells (J. Smaill et al., 2000). The compound exhibits antitumor activities by inhibiting cell proliferation and shows significant activity against certain cancer cell lines, including lung cancer (Zhi-qiang Cai et al., 2019).

  • Antibacterial Properties : It demonstrates potent antibacterial activities against both Gram-positive and Gram-negative bacteria, making it more effective than some other agents (Y. Kuramoto et al., 2003). This suggests its potential use in developing new antibacterial drugs.

  • Antimalarial Activity : Some derivatives of this compound show potential antimalarial activity against Plasmodium falciparum, indicating its use in creating antimalarial drugs (G. Barlin et al., 1992).

  • Imaging and Diagnostics : Derivatives of this compound, such as [(11)C]AZD8931, are explored as potential PET agents for imaging EGFR, HER2, and HER3 signaling, which are critical in understanding and treating various cancers (Min Wang et al., 2014). Another derivative, [(18)F]3, shows promise as a PET imaging agent for tumor detection due to its superior uptake ratios (Yurong Chen et al., 2012).

properties

IUPAC Name

4-(4-bromo-2-fluoroanilino)-6-methoxyquinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN3O2/c1-22-14-5-9-12(6-13(14)21)18-7-19-15(9)20-11-3-2-8(16)4-10(11)17/h2-7,21H,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHOMGRMQWNHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442914
Record name 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Bromo-2-fluorophenyl)amino)-6-methoxyquinazolin-7-ol

CAS RN

196603-96-0
Record name 4-(4-Bromo-2-fluoroanilino)-6-methoxyquinazolin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-bromo-2-fluorophenyl)amino]-6-methoxy-7-quinazolinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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